![molecular formula C7H10O B14324093 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene CAS No. 110411-18-2](/img/structure/B14324093.png)
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the formation of self-assembled monolayers of (3-aminopropyl) triethoxysilane on a Si–OH surface, followed by bonding of the EHDA monomer to the Si-APTES surface .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes mentioned above can be scaled up for industrial applications, particularly the catalytic hydrogenation method, which is commonly used in large-scale chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in cationic polymerization reactions to form crosslinked insoluble thermosets .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen for catalytic hydrogenation, metallic sodium for isomerization, and various catalysts for polymerization reactions. Conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions. For example, cationic polymerization can yield crosslinked thermosets, while oxidation and reduction reactions can produce various functionalized derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene has been investigated for its potential as a drug candidate against the COVID-19 virus. Studies have shown that hydrazones derived from this compound exhibit promising binding energies with the main protease of COVID-19, making them potential inhibitors . Additionally, this compound can be used as a silane-based coupling agent to functionalize various substrates and improve the dispersion of nanoparticles .
Mecanismo De Acción
The mechanism of action of 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene in biological systems involves its interaction with specific molecular targets. For instance, in the context of COVID-19, the compound’s derivatives inhibit the main protease by cleaving viral polyproteins at specific sites, thereby preventing the replication and assembly of new viral particles .
Comparación Con Compuestos Similares
Similar Compounds:
- 7-Oxabicyclo[4.1.0]heptane
- 7-Oxabicyclo[2.2.1]heptane
- 6-Oxabicyclo[3.1.0]hexane
Uniqueness: 3-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its specific structural features and the presence of a methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in drug development and material science.
Propiedades
Número CAS |
110411-18-2 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
3-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-5-2-3-6-7(4-5)8-6/h2,6-7H,3-4H2,1H3 |
Clave InChI |
YLBCNQXOLMLODK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C(C1)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


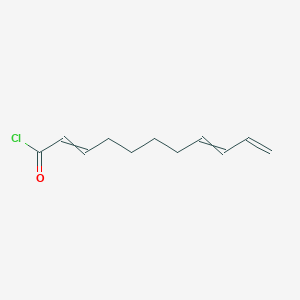

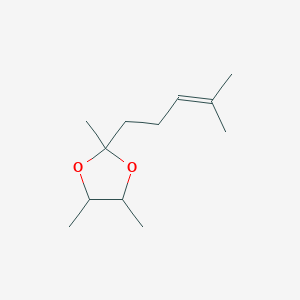
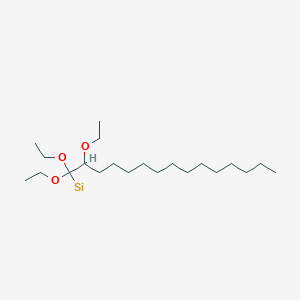

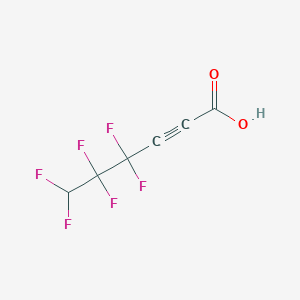
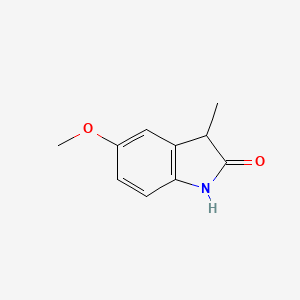


![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
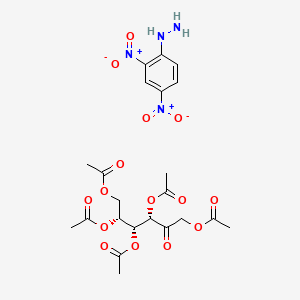
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
